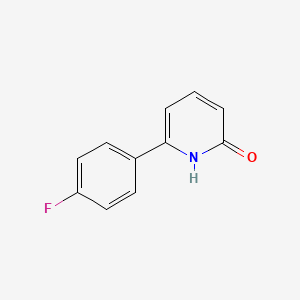

6-(4-Fluorophenyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTZYSZHJGUSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671739 | |

| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-04-6 | |

| Record name | 6-(4-Fluorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4-Fluorophenyl)pyridin-2-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(4-Fluorophenyl)pyridin-2-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information from analogous structures and established chemical principles to offer a robust resource for researchers. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectroscopic characteristics, and an exploration of the therapeutic potential based on the well-documented activities of the 6-aryl-2-pyridone scaffold. This document is intended to serve as a foundational tool for scientists interested in the exploration and development of novel pyridinone-based compounds.

Introduction: The Significance of the 6-Aryl-2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties such as metabolic stability and aqueous solubility.[1] The introduction of an aryl group at the 6-position of the pyridinone ring gives rise to the 6-aryl-2-pyridone class of compounds, which has demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The fluorine atom, a bioisostere of the hydrogen atom, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. The subject of this guide, this compound, combines the promising 6-aryl-2-pyridone core with the beneficial effects of fluorine substitution, making it a compound of significant interest for drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₈FNO.[3] Its molecular weight is 189.19 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1111111-04-6 | [3] |

| Molecular Formula | C₁₁H₈FNO | [3] |

| Molecular Weight | 189.19 g/mol | [3] |

| Monoisotopic Mass | 189.058992 g/mol | Predicted |

| XlogP (predicted) | 1.8 | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is depicted below. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In general, the pyridone tautomer is favored in polar solvents and in the solid state.[3]

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Synthesis of this compound: A Proposed Experimental Protocol

Synthetic Strategy Overview

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[4] In this proposed synthesis, 2-bromo-6-methoxypyridine is coupled with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenyl)-2-methoxypyridine.

Step 2: Demethylation

The final step involves the cleavage of the methyl ether to yield the desired pyridin-2-ol. This can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a common and effective reagent for this transformation. Alternatively, for a milder approach, L-selectride has been shown to chemoselectively demethylate methoxypyridines.[5]

Experimental Protocol (using BBr₃):

-

Dissolve the 6-(4-fluorophenyl)-2-methoxypyridine (1.0 eq) obtained from Step 1 in a dry, inert solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and fluorophenyl rings. The pyridone tautomer would also exhibit a broad singlet for the N-H proton. The protons on the pyridine ring will appear as doublets and a triplet, with coupling constants typical for a trisubstituted pyridine. The protons on the 4-fluorophenyl ring will appear as a pair of doublets (or a multiplet) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals. The carbonyl carbon of the pyridone tautomer is expected to appear significantly downfield (around 160-170 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. For the pyridone tautomer, a strong absorption band corresponding to the C=O stretch is expected in the region of 1640-1680 cm⁻¹. A broad absorption band in the region of 3000-3400 cm⁻¹ would indicate the N-H stretch. The C-F stretching vibration is anticipated to appear in the 1200-1250 cm⁻¹ region.[6]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 189.0590, corresponding to the molecular formula C₁₁H₈FNO. Fragmentation patterns would likely involve the loss of CO from the pyridone ring.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups and the aromatic system.

-

Ambident Nucleophilicity: The pyridone tautomer is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. Alkylation and acylation reactions can occur at either of these positions, with the regioselectivity being influenced by the reaction conditions (e.g., base, solvent, and electrophile).

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl/oxo group can influence the regioselectivity of such reactions.

-

Reactions at the Hydroxyl/Amide Group: The hydroxyl group of the pyridinol form can undergo typical alcohol reactions, while the N-H of the pyridone form can be deprotonated to form an anion, which can then participate in various nucleophilic reactions.

Potential Biological and Pharmacological Activities

While no specific biological studies have been reported for this compound, the broader class of 6-aryl-2-pyridones exhibits a wide range of pharmacological activities, suggesting that this compound could be a valuable lead for drug discovery.

Caption: Documented biological activities of the 6-aryl-2-pyridone scaffold.

-

Anticancer Activity: Many 6-aryl-2-pyridone derivatives have been reported to possess potent antiproliferative activity against various cancer cell lines.[1][7] Mechanisms of action include the inhibition of key cellular targets such as protein kinases and tubulin polymerization.[4] The presence of the 4-fluorophenyl group in the target molecule may enhance its binding to target proteins and improve its pharmacokinetic profile.

-

Antimicrobial Activity: The 2-pyridone core is found in several natural products with antimicrobial properties. Synthetic derivatives have also shown promising activity against a range of bacteria and fungi.[2]

-

Anti-inflammatory Effects: Some pyridinone derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a molecule of considerable interest, combining the privileged 6-aryl-2-pyridone scaffold with a fluorine substituent. While specific experimental data is sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological activities based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic route, full characterization of the compound's physicochemical and spectroscopic properties, and a thorough investigation of its pharmacological profile. Such studies will be crucial in unlocking the full potential of this compound as a lead compound in drug discovery.

References

-

Synthesis of 2-pyridones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35075-35096.

- Magedov, I. V., Manpadi, M., Ogasawara, M. A., Dhawan, A. S., Rogelj, S., Van slambrouck, S., ... & Kornienko, A. (2008). Structural simplification of bioactive natural products with multicomponent synthesis. 2. Antiproliferative and antitubulin activities of pyrano [3, 2-c] pyridones and pyrano [3, 2-c] quinolones. Journal of medicinal chemistry, 51(10), 2944-2955.

- Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069.

- Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). ACS Omega.

- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.

- Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry, 63(3), 1100-1114.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry, 16, 1846-1853.

- (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. (2025).

- (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025).

- The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. (1956). Acta Chemica Scandinavica, 10, 1048-1053.

- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).

- N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (2020). Chemical Science, 11(31), 8168-8174.

- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.

- Chemoselective Demethylation of Methoxypyridine. (2000). Chemical and Pharmaceutical Bulletin, 48(11), 1733-1735.

Sources

- 1. PubChemLite - 6-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C13H9FN2O) [pubchemlite.lcsb.uni.lu]

- 2. tsijournals.com [tsijournals.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Aryl-2-Pyridone Scaffold

The 6-(4-fluorophenyl)pyridin-2-ol moiety, a prominent member of the 6-aryl-2-pyridone class, is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, coupled with the electronic properties of the pyridin-2-one ring and the fluorine-substituted phenyl group, imparts unique characteristics that are highly sought after in the design of novel therapeutic agents and functional materials. The pyridin-2-one core can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The introduction of a 4-fluorophenyl group at the 6-position can enhance metabolic stability, improve binding affinity through halogen bonding, and modulate pharmacokinetic properties. Consequently, this structural motif is found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights and practical experimental protocols to aid researchers in this field.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be broadly categorized into two main strategies:

-

Formation of the Pyridin-2-one Ring: These methods involve the cyclization of acyclic precursors to build the heterocyclic core with the desired substitution pattern. Key examples include condensation reactions such as the Kröhnke and Guareschi-Thorpe syntheses.

-

Functionalization of a Pre-existing Pyridin-2-one Ring: This approach utilizes a pre-formed pyridin-2-one or a protected derivative, which is then functionalized at the 6-position, most commonly through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling or through direct C-H activation.

This guide will delve into the most prominent and practical methods from both categories, providing detailed experimental procedures and a comparative analysis of their advantages and limitations.

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This pathway involves the reaction of a halogenated or triflated pyridin-2-one precursor with an organoboron reagent in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the pyridin-2-one precursor, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species (e.g., 4-fluorophenylboronic acid) is activated by a base to form a boronate complex. This complex then transfers the 4-fluorophenyl group to the Pd(II) center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups on the palladium center (the pyridin-2-one and the 4-fluorophenyl) couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired product.

Experimental Protocol: Two-Step Approach with a Protected Pyridin-2-one

A common and effective strategy involves the use of a protected 2-pyridone, such as a 2-alkoxy or 2-benzyloxypyridine. The protecting group prevents side reactions and can improve the solubility and reactivity of the substrate.

Step 1: Suzuki-Miyaura Coupling of 6-Chloro-2-methoxypyridine with 4-Fluorophenylboronic Acid

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 6-Chloro-2-methoxypyridine | 1.0 | 143.57 | (as per scale) |

| 4-Fluorophenylboronic acid | 1.2 | 139.92 | (as per scale) |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | (as per scale) |

| K₂CO₃ | 2.0 | 138.21 | (as per scale) |

| Dioxane/H₂O (4:1) | - | - | (as per scale) |

Procedure:

-

To a reaction vessel, add 6-chloro-2-methoxypyridine, 4-fluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenyl)-2-methoxypyridine.

Step 2: Demethylation to this compound

The cleavage of the methyl ether can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice.

Procedure:

-

Dissolve 6-(4-fluorophenyl)-2-methoxypyridine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Pathway 2: Condensation Reactions for Pyridin-2-one Ring Formation

Condensation reactions provide a powerful means to construct the pyridin-2-one ring from acyclic precursors in a single or a few steps. The Kröhnke and Guareschi-Thorpe reactions are classic examples that can be adapted for the synthesis of the target molecule.

A. Kröhnke Pyridine Synthesis

The Kröhnke synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[1]

The reaction proceeds through a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a ring-closing condensation with ammonia (from ammonium acetate), followed by dehydration and elimination of pyridine to yield the substituted pyridine.[2]

This protocol adapts the Kröhnke synthesis for a one-pot reaction leading to a 2,4,6-trisubstituted pyridine, which upon tautomerization gives the pyridin-2-one.

| Reagent/Solvent | Molar Eq. |

| 4'-Fluoroacetophenone | 1.0 |

| Acetophenone | 1.0 |

| 4-Fluorobenzaldehyde | 1.0 |

| Ammonium acetate | 10.0 |

| Acetic acid | - |

Procedure:

-

In a round-bottom flask, combine 4'-fluoroacetophenone, acetophenone, 4-fluorobenzaldehyde, and a large excess of ammonium acetate in glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired this compound.

B. Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a versatile method for preparing substituted 2-pyridones. A common variation involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base.[3][4]

The reaction is initiated by a Knoevenagel condensation between the β-ketoester and cyanoacetamide. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the enolate onto the nitrile carbon, followed by tautomerization to form the 2-pyridone ring.[3]

| Reagent/Solvent | Molar Eq. |

| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 1.0 |

| Cyanoacetamide | 1.0 |

| Piperidine (catalyst) | 0.1 |

| Ethanol | - |

Procedure:

-

Dissolve ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the crude 6-(4-fluorophenyl)-3-cyano-4-hydroxy-2-pyridone. Further modifications may be required to remove the cyano and hydroxy groups if the parent compound is desired.

Pathway 3: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds. This approach avoids the pre-functionalization of the pyridin-2-one ring, which is required in traditional cross-coupling reactions.

Mechanistic Considerations

The direct C-H arylation of 2-pyridones can be challenging due to the presence of multiple C-H bonds and the coordinating ability of the pyridone nitrogen and oxygen atoms. Regioselectivity is a key issue. However, with the appropriate choice of catalyst, ligands, and directing groups, selective arylation at the C6 position can be achieved. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway, depending on the specific catalytic system.

Illustrative Protocol: Rhodium-Catalyzed C6-Arylation

While a specific protocol for the C6-arylation of 2-pyridone with a 4-fluorophenyl source was not found, related rhodium-catalyzed C6-arylations of N-pyridyl-2-pyridones have been reported.[4] This approach would require subsequent removal of the directing group.

General Concept:

-

N-Protection/Directing Group Installation: The nitrogen of the 2-pyridone is functionalized with a directing group (e.g., a picolinoyl group) that can coordinate to the metal catalyst and direct the C-H activation to the C6 position.

-

Rhodium-Catalyzed C-H Arylation: The N-protected 2-pyridone is reacted with an arylating agent (e.g., a 4-fluorophenylboronic acid derivative or a diaryliodonium salt) in the presence of a rhodium catalyst and an oxidant.

-

Deprotection: The directing group is removed to yield the this compound.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, well-established and reliable. | Requires pre-functionalization of the pyridin-2-one ring (e.g., halogenation), potential for palladium contamination in the final product. |

| Kröhnke Synthesis | One-pot procedure from readily available starting materials. | Can sometimes lead to mixtures of products, yields can be variable depending on the substrates. |

| Guareschi-Thorpe Synthesis | Good for constructing highly functionalized pyridin-2-ones. | The initial product may require further synthetic steps to arrive at the target molecule. |

| Direct C-H Arylation | Atom-economical, avoids pre-functionalization. | Regioselectivity can be a challenge, may require the use of directing groups that need to be subsequently removed. |

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step procedures. The Suzuki-Miyaura cross-coupling offers a reliable and high-yielding approach, particularly for late-stage functionalization, although it requires a pre-halogenated precursor. Condensation reactions like the Kröhnke and Guareschi-Thorpe syntheses provide more convergent routes to the pyridin-2-one core. Emerging methods such as direct C-H arylation offer a more atom-economical alternative, though challenges in regioselectivity are still being addressed. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics and materials based on the 6-aryl-2-pyridone scaffold.

References

- Kelly, T. R., Lee, Y.-J., & Mears, R. J. (1997). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. The Journal of Organic Chemistry, 62(9), 2774–2781.

- Martins, M. A. P., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1826–1842.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

- Roy, D., & Tabassum, S. (2021). Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration. Organic Chemistry Frontiers, 8(15), 4153-4158.

-

Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]

- Zecher, W., & Kröhnke, F. (1961). Reaktionen von Pyridinium-Salzen mit α,β-ungesättigten Ketonen, I. Eine neue Pyridin-Synthese. Chemische Berichte, 94(3), 690-697.

- Zhang, H., et al. (2008). CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides allow an efficient synthesis of N-aryl pyridine-2-ones. Synthesis, 2008(09), 1523-1524.

Sources

- 1. Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Pyridin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridin-2-one moiety, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive technical overview of the pyridin-2-one core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive applications across various therapeutic areas. We will explore the causality behind the design and optimization of pyridin-2-one-based therapeutics, with a focus on their roles as anticancer, antiviral, and neuroprotective agents. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this powerful scaffold in their own discovery programs.

The Pyridin-2-one Scaffold: A Foundation of Therapeutic Potential

The pyridine ring is a fundamental component in over 7000 drug molecules of medicinal importance.[1] The pyridin-2-one (or 2-pyridone) isomer, in particular, offers a unique combination of features that make it highly attractive for drug design.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups like amides and phenols, provides medicinal chemists with a versatile tool to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4]

The inherent chemical stability and synthetic tractability of the pyridin-2-one core further enhance its appeal.[5] A wide array of synthetic methodologies allows for the facile introduction of diverse substituents at various positions around the ring, enabling extensive exploration of the chemical space to optimize potency, selectivity, and drug-like properties.[6]

Caption: General structure of the pyridin-2-one scaffold highlighting potential sites for chemical modification.

Synthetic Strategies: Building the Pyridin-2-one Core

The construction of the pyridin-2-one scaffold can be achieved through various synthetic routes, often employing condensation reactions.[5] The choice of a specific synthetic pathway is dictated by the desired substitution pattern and the availability of starting materials.

Representative Synthetic Protocol: One-Pot Synthesis of Substituted 2-Pyridones

This protocol details a versatile and efficient one-pot synthesis of 2-(1H)-pyridinones from readily available starting materials, as reported by Bai et al. (2018).[5] This method offers broad functional group tolerance and proceeds under environmentally friendly conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of dimethyl 3-oxopentanedioate (1.0 mmol) and a primary amine (1.2 mmol) in ethanol (5 mL), add L-proline (0.2 mmol) as a catalyst.

-

Addition of Second Component: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 80 °C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-(1H)-pyridinone derivative.

Causality of Experimental Choices:

-

L-proline as a catalyst: L-proline, an organocatalyst, is chosen for its ability to efficiently promote the condensation reactions in an environmentally benign manner.[5]

-

One-pot procedure: This approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby saving time and resources.[5]

-

Ethanol as solvent: Ethanol is a relatively green and versatile solvent suitable for this type of condensation reaction.

Caption: Workflow for the one-pot synthesis of substituted pyridin-2-one derivatives.

Therapeutic Applications of the Pyridin-2-one Scaffold

The versatility of the pyridin-2-one scaffold is reflected in its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7]

Anticancer Activity

Pyridin-2-one derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing into clinical trials and receiving FDA approval.[4][8] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.[4]

Tazemetostat: An EZH2 Inhibitor

Tazemetostat, an FDA-approved drug containing a pyridin-2-one core, is a potent and selective inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[4] Overexpression or mutation of EZH2 is implicated in various cancers.

Mechanism of Action:

Tazemetostat binds to the SET domain of EZH2, competing with the cofactor S-adenosyl-L-methionine (SAM). This binding event allosterically inhibits the methyltransferase activity of the PRC2 complex, leading to a decrease in histone H3 lysine 27 trimethylation (H3K27me3). The reduction in this repressive epigenetic mark results in the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified signaling pathway of Tazemetostat's mechanism of action.

Structure-Activity Relationship (SAR) Insights:

The development of potent pyridin-2-one-based anticancer agents often involves systematic modifications to the core structure. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the cytotoxic effects against breast cancer cells were found to be sensitive to the nature and position of substituents on the scaffold.[8] This highlights the importance of exploring the SAR to identify compounds with optimal anticancer activity.[9]

Antiviral Activity

The pyridin-2-one scaffold is also a key component of several antiviral drugs.[10][11] Doravirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI), is a prime example of a successful pyridin-2-one-based antiviral agent used in the treatment of HIV-1 infection.[5][12]

Doravirine: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Doravirine exhibits potent antiviral activity by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

SAR Insights:

The design of Doravirine and other 2-pyridone-based NNRTIs has been guided by extensive SAR studies. These studies have revealed that the presence of specific substituents at the N-1, C-3, and C-4 positions of the pyridin-2-one ring is crucial for high-affinity binding to the NNRTI binding pocket and for maintaining activity against resistant viral strains. For example, the trifluoromethylbenzyl group at the N-1 position of Doravirine plays a key role in its potent activity.

Neuroprotective Applications

Emerging research suggests that pyridin-2-one derivatives may hold promise for the treatment of neurodegenerative disorders such as Alzheimer's disease.[13][14][15] The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.[13] Certain pyridine amine derivatives have been shown to inhibit both self- and metal-induced Aβ aggregation.[13]

Mechanism of Action:

These compounds are thought to exert their neuroprotective effects through multiple mechanisms, including:

-

Inhibition of Aβ aggregation: By binding to Aβ monomers or oligomers, they can prevent the formation of toxic amyloid plaques.[13]

-

Metal chelation: Some pyridine derivatives can chelate metal ions like copper and zinc, which are known to promote Aβ aggregation.[15]

-

Antioxidant activity: They can reduce oxidative stress, a contributing factor to neuronal damage in neurodegenerative diseases.

Further research is needed to fully elucidate the therapeutic potential of pyridin-2-one derivatives in this area, but the initial findings are encouraging.

Data Summary: FDA-Approved Drugs Featuring the Pyridin-2-one Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Milrinone | Cardiovascular | Phosphodiesterase 3 Inhibitor |

| Pirfenidone | Idiopathic Pulmonary Fibrosis | Anti-fibrotic and Anti-inflammatory |

| Gimeracil | Oncology | Dihydropyrimidine Dehydrogenase Inhibitor |

| Tazemetostat | Oncology | EZH2 Inhibitor |

| Ciclopirox | Antifungal | Chelates polyvalent metal cations |

| Deferiprone | Iron Overload | Iron Chelator |

| Doravirine | Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibitor |

This table is based on information from multiple sources.[5][12]

Conclusion and Future Perspectives

The pyridin-2-one scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, with its presence in a diverse array of FDA-approved drugs testifying to its therapeutic significance.[4][5][12] Its unique structural and electronic properties, coupled with its synthetic accessibility, provide a robust platform for the design and development of novel therapeutics. The continued exploration of the vast chemical space around the pyridin-2-one core, guided by a deep understanding of structure-activity relationships and mechanistic insights, promises to yield a new generation of innovative medicines to address unmet medical needs across a wide range of diseases. As our understanding of complex biological pathways deepens, the strategic application of this privileged scaffold will undoubtedly continue to drive significant advancements in drug discovery.

References

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14380–14411. [Link]

-

(2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

-

Song, J., Su, Y., Chen, M., Zhang, L., Wu, J., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863261. [Link]

-

Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Chemistry. [Link]

-

Verhelst, S. H. L., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science. [Link]

-

(2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Taylor & Francis Online. [Link]

-

Teixeira, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

(2022). Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. [Link]

-

(2018). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Taylor & Francis Online. [Link]

-

Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

-

(2021). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link]

-

(2019). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. [Link]

-

(2021). Some 2‐pyridone‐based drugs approved by the FDA. ResearchGate. [Link]

-

Farcas, A. D., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

(2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

(2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Lv, Z., et al. (2010). Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. Journal of Medicinal Chemistry. [Link]

-

Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

(2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

-

(2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

-

(2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

(2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

-

(2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

(2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

(2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

-

(2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

(2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

-

(1995). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]

-

(2021). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

-

(2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

-

(2022). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

-

(2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

(2024). Dementia Alzheimer's type – Overview of Information and Clinical Research. Beats Medical. [Link]

-

(2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. [Link]

-

(2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

-

(2018). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 13. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

6-(4-Fluorophenyl)pyridin-2-ol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 6-(4-fluorophenyl)pyridin-2-ol scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the coplanar arrangement of a phenyl ring and a pyridin-2-ol (or its tautomeric 2-pyridone) core, make it a versatile platform for the design of novel therapeutic agents. The presence of a fluorine atom on the phenyl ring further enhances its drug-like properties by modulating metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the this compound core, encompassing its synthesis, chemical properties, and derivatization strategies. Furthermore, it offers a comprehensive overview of the diverse biological activities exhibited by its derivatives, including their potential as anticancer, anti-inflammatory, and neuroprotective agents, supported by available preclinical data and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of next-generation therapeutics.

Introduction: The Significance of the 6-Aryl-2-pyridone Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Among these, the 2-pyridone (or 2-hydroxypyridine) moiety is a key structural element found in numerous biologically active molecules. The 6-aryl-2-pyridone scaffold, in particular, has garnered considerable attention due to its rigid, planar structure which allows for well-defined interactions with biological targets.

The introduction of a 4-fluorophenyl group at the 6-position of the pyridin-2-ol ring system offers several advantages from a medicinal chemistry perspective:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the phenyl ring less susceptible to metabolic oxidation, a common pathway for drug deactivation.

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The electronegativity of fluorine can influence the acidity of the pyridin-2-ol proton and the overall lipophilicity of the molecule, impacting its solubility, permeability, and pharmacokinetic properties.

This guide will delve into the technical details of this compound, providing a foundation for its application in modern drug discovery programs.

Physicochemical Properties and Structural Features

The core structure, this compound, exists in a tautomeric equilibrium with its 2-pyridone form. The pyridone tautomer is generally favored in solution and the solid state.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈FNO | [1] |

| Molecular Weight | 189.19 g/mol | [1] |

| CAS Number | 1111111-04-6 | [1] |

| Appearance | Solid | |

| Tautomerism | Exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. |

*dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} *dot

Caption: Tautomeric equilibrium of this compound.

Synthesis of the this compound Core

The synthesis of 6-aryl-2-pyridones can be achieved through various synthetic strategies. One of the most common and versatile approaches is the multi-component reaction involving an active methylene compound, an aldehyde, and a source of ammonia, often followed by an oxidation step.

General Synthetic Strategies

Several established methods for the synthesis of 2-pyridones can be adapted for the preparation of this compound. These include:

-

Kröhnke Pyridine Synthesis: A classical method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate[2].

-

Michael Addition-Cyclization-Oxidation Cascade: The reaction of an acetonitrile derivative with an appropriate α,β-unsaturated carbonyl substrate, followed by hydrolytic cyclization and oxidative aromatization, is a widely used method[3].

-

From Pyrylium Salts: The conversion of pre-formed pyrylium salts to pyridines by reaction with ammonia or its equivalents[2].

Representative Experimental Protocol: Multi-component Synthesis

This protocol describes a one-pot synthesis of a substituted 2-pyridone, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Reaction: Synthesis of a 6-Aryl-2-pyridone Derivative

Caption: General workflow for the synthesis of a 6-aryl-2-pyridone.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 6-(4-fluorophenyl)-4-methyl-2-pyridone.

Causality behind Experimental Choices:

-

Ammonium acetate serves as a convenient in-situ source of ammonia for the cyclization step.

-

Refluxing provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization reactions.

-

Precipitation in ice-water is an effective method for isolating the product, which is typically a solid with low water solubility.

Derivatization of the this compound Core

The this compound scaffold offers several reactive sites for further chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Potential sites for derivatization on the this compound core.

N-Alkylation and N-Arylation

The nitrogen atom of the 2-pyridone tautomer is a nucleophilic site that can be readily alkylated or arylated.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) yields N-alkylated derivatives.

-

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom.

O-Alkylation and O-Arylation

The oxygen atom of the 2-hydroxypyridine tautomer can also undergo alkylation or arylation, although N-alkylation is often the major product under basic conditions. The ratio of N- to O-alkylation can be influenced by the choice of base, solvent, and electrophile.

Ring Carbon Functionalization

The pyridine ring can be functionalized at the C3, C4, and C5 positions through various electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Therapeutic Applications and Biological Activities

Derivatives of the this compound core have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

The 6-aryl-2-pyridone scaffold is a prominent feature in many kinase inhibitors. The planar nature of the ring system allows it to fit into the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.

5.1.1. Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of aminopyridinol and aminopyrimidinol derivatives, structurally related to the core topic, have been designed and synthesized as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC)[4][5]. One such compound, 6O, exhibited potent and selective inhibitory activity against FGFR4[4][5].

-

p38 MAP Kinase: A potent p38 MAP kinase inhibitor, AS1940477, which incorporates a 2-(4-fluorophenyl) substituent, has been identified and shown to be effective in an in vivo model of adjuvant-induced arthritis, suggesting its potential in treating inflammatory diseases and certain cancers[6].

-

c-Src Kinase: Several 2-pyridone derivatives have been evaluated for their c-Src kinase inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range[7].

Table 1: Anticancer Activity of Selected 6-Aryl-2-pyridone Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6O | FGFR4 | Hep3B (HCC) | 4.5 | [4] |

| AS1940477 | p38 MAP Kinase | (in vivo model) | - | [6] |

| Compound 36 | c-Src Kinase | - | 12.5 | [7] |

Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitors.

Anti-inflammatory Activity

The inhibition of pro-inflammatory signaling pathways is a key strategy in the treatment of inflammatory diseases. As mentioned, derivatives of the this compound scaffold have shown potent inhibition of p38 MAP kinase, a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6[6]. This suggests their potential utility in treating conditions like rheumatoid arthritis and other autoimmune disorders.

Antibacterial and Antiviral Activity

The pyridine ring is a common feature in many antimicrobial and antiviral drugs. While specific data on this compound derivatives is limited, related heterocyclic compounds have shown promising activity. For instance, benzimidazole-quinoline hybrids containing a 4-fluorophenyl group have demonstrated enhanced antimicrobial and antifungal activity. Pyrimidine-based compounds have also been reported as antiviral agents.

Neuroprotective Activity

Emerging evidence suggests that certain pyridine and pyrimidine derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. Some pyrimidine derivatives have been shown to ameliorate cognitive dysfunction in preclinical models.

Conclusion and Future Perspectives

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated anticancer and anti-inflammatory activities of its derivatives, particularly as kinase inhibitors, underscore the significant potential of this compound class.

Future research in this area should focus on:

-

Expansion of SAR studies: Systematic exploration of substitutions at various positions of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: In-depth investigation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Exploration of New Therapeutic Areas: Screening of this compound derivatives against a broader range of targets to identify novel applications in areas such as infectious diseases and neurodegenerative disorders.

The continued investigation of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across various therapeutic areas.

References

-

Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

-

Asano, T., Yamazaki, H., Kasahara, C., Kubota, H., Kontani, T., Harayama, Y., Ohno, K., Mizuhara, H., Yokomoto, M., Misumi, K., Kinoshita, T., Ohta, M., & Takeuchi, M. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772–7785. [Link]

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Googleapis.com. Retrieved January 23, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

-

Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2007). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1843. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]

-

Di Cunto, F., Imarisio, S., & Mandili, G. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Kushch, S. O., Goryaeva, M. V., Burgart, Y. V., Triandafilova, G. A., Malysheva, K. O., Krasnykh, O. P., Gerasimova, N. A., Evstigneeva, N. P., & Saloutin, V. I. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71(8), 1687–1700. [Link]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Med chem (Los Angeles), 12(12). [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega, 6(46), 30811–30820. [Link]

-

A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (n.d.). SciELO México. [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). PMC. [Link]

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]

-

An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. (2025). ResearchGate. [Link]

-

A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science, 9(2), 336–353. [Link]

-

Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. [Link]

-

Sharma, P., Sharma, A., Kumar, R., Kumar, V., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2467–2475. [Link]

-

Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science, 11(06), 133–140. [Link]

-

Reactions, Anti-Alzheimer and Anti COX-2 Activities of 6-Pyridin-3-yl-1Hpyrazolo[ 3,4-b]pyridin-3-amines. (n.d.). Bentham Science Publisher. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 7. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-(4-Fluorophenyl)pyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(4-Fluorophenyl)pyridin-2-ol. Given the scarcity of directly published complete spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs, primarily 2-(4-Fluorophenyl)pyridine, to present a robust and predictive analysis. This approach is designed to empower researchers in their identification, characterization, and application of this and similar compounds in drug discovery and development.

The structural elucidation of novel chemical entities is the bedrock of modern medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed insights into molecular architecture. This compound, with its biphenyl-like structure containing a pyridin-2-ol moiety, represents a scaffold of interest in medicinal chemistry due to the prevalence of these motifs in pharmacologically active agents.

This guide will delve into the predicted spectroscopic characteristics of this compound, offering a detailed interpretation of the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses. Furthermore, standardized experimental protocols for acquiring such data are provided to ensure reproducibility and accuracy in the laboratory.

Molecular Structure and Key Features

This compound possesses a central pyridin-2-ol ring substituted with a 4-fluorophenyl group at the 6-position. The presence of the fluorine atom provides a unique spectroscopic handle, particularly in ¹³C and ¹⁹F NMR. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a factor that can influence its spectroscopic and chemical properties.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine atom, as well as the electron-donating character of the hydroxyl group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3 | 6.2 - 6.4 | d | ~8.0 |

| Pyridine H-4 | 7.4 - 7.6 | t | ~8.0 |

| Pyridine H-5 | 6.7 - 6.9 | d | ~8.0 |

| Phenyl H-2', H-6' | 7.8 - 8.0 | dd | ~8.8, 5.5 |

| Phenyl H-3', H-5' | 7.1 - 7.3 | t | ~8.8 |

| OH | 10.0 - 12.0 | br s | - |

Interpretation:

-

Pyridine Protons: The protons on the pyridin-2-ol ring will appear as a set of coupled doublets and a triplet. The H-4 proton is expected to be the most deshielded among the pyridine protons due to its para-relationship to the nitrogen atom and will likely appear as a triplet. The H-3 and H-5 protons will be doublets, with their chemical shifts influenced by the adjacent hydroxyl and phenyl groups, respectively.

-

Phenyl Protons: The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine (H-2' and H-6') will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to be significantly downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to through-bond C-F coupling, which will be observable for the carbons of the fluorophenyl ring.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |

| Pyridine C-2 | 160 - 165 | - |

| Pyridine C-3 | 105 - 110 | - |

| Pyridine C-4 | 138 - 142 | - |

| Pyridine C-5 | 115 - 120 | - |

| Pyridine C-6 | 150 - 155 | - |

| Phenyl C-1' | 130 - 135 | d, ~3 |

| Phenyl C-2', C-6' | 128 - 132 | d, ~8 |

| Phenyl C-3', C-5' | 115 - 118 | d, ~21 |

| Phenyl C-4' | 162 - 166 | d, ~250 |

Interpretation:

-

Pyridine Carbons: The C-2 carbon, attached to both the nitrogen and oxygen atoms, is expected to be the most deshielded among the pyridine carbons. The C-6 carbon, attached to the phenyl group, will also be significantly deshielded. The remaining pyridine carbons will appear in the aromatic region.

-

Phenyl Carbons: The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The C-4' carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹J_CF). The ortho (C-3', C-5'), meta (C-2', C-6'), and ipso (C-1') carbons will show progressively smaller two-, three-, and four-bond coupling constants, respectively. This C-F coupling is a definitive diagnostic feature for the presence and position of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3200 - 2800 (broad) | O-H stretch (intramolecular hydrogen bonding) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1640 - 1660 | C=O stretch (from pyridone tautomer) |

| 1580 - 1620 | C=C and C=N stretching vibrations |

| 1220 - 1260 | C-F stretch |

| 1150 - 1200 | C-O stretch |

Interpretation:

-

A broad absorption in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded O-H group, which is expected in the pyridin-2-ol structure.

-

The presence of a strong band around 1640-1660 cm⁻¹ would indicate a significant contribution from the pyridone tautomer.[1]

-

Aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region.

-

Characteristic absorptions for the C=C and C=N bonds of the aromatic rings will be present in the 1620-1580 cm⁻¹ region.

-

A strong band in the 1260-1220 cm⁻¹ region is indicative of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 189.06 | [M]⁺ (Molecular Ion) |

| 188.05 | [M-H]⁺ |

| 160.05 | [M-CHO]⁺ |

| 95.04 | [C₅H₄NO]⁺ |

| 94.03 | [C₆H₄F]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 189.06, corresponding to the molecular formula C₁₁H₈FNO.[2]

-

Common fragmentation patterns for such compounds may include the loss of a hydrogen atom ([M-H]⁺), loss of a formyl radical ([M-CHO]⁺), and cleavage at the bond connecting the two rings, leading to fragments corresponding to the fluorophenyl cation and the pyridinol radical cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. It is crucial to adapt these methods based on the specific instrumentation available in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from the closely related analog 2-(4-Fluorophenyl)pyridine and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this and similar compounds. The provided interpretations and experimental protocols are intended to facilitate the efficient and accurate characterization of these molecules, thereby accelerating research and development in medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Mehrabi, H., & Bigdeli, Z. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 6-Phenylpyridin-2-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the tautomeric equilibrium in 6-phenylpyridin-2-ol and its corresponding lactam form, 6-phenylpyridin-2(1H)-one. Tautomerism, a fundamental concept in organic chemistry, is of paramount importance in drug discovery and development, as the specific isomeric form of a molecule dictates its physicochemical properties and biological activity. Understanding the delicate balance of this equilibrium is crucial for predicting molecular behavior, optimizing drug-receptor interactions, and designing more efficacious and stable therapeutic agents.

The Principle of Lactam-Lactim Tautomerism in 2-Hydroxypyridines